5-(2,4-Dinitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,4-Dinitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6N2O6 and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermodynamic Properties : Research has been done to determine the thermodynamic properties of 5-nitrophenyl furan-2-carbaldehyde isomers, which are similar to the target compound. Understanding their thermodynamics helps in optimizing processes of synthesis, purification, and application (Dibrivnyi et al., 2015).
Synthesis of Quinazolin-4(3H)-ones : Furan-2-carbaldehydes have been used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018). This method is noted for its efficiency and green chemistry applications.
Formation During Acid Hydrolysis : 5-(Hydroxymethyl)furan-2-carbaldehyde and its derivatives are known to form during the acid hydrolysis of conjugated and bound phenolics in plant foods, impacting phenolic content and antioxidant capacity measurements. This study helps in avoiding overestimation of phenolic content and antioxidant activities in foods (Chen et al., 2014).
Catalysis and Synthesis : Furan-2-carbaldehydes have been used in various catalytic synthesis and reactions, contributing to the development of new materials and chemicals. For instance, the study on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural explores the use of furan derivatives in green chemistry and biorefining processes (Karinen et al., 2011).
Biomedical Research : The derivatives of furan-2-carbaldehyde have been studied for their neuroprotective activities, indicating the potential for developing drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases (Li et al., 2016).
Properties
IUPAC Name |
5-(2,4-dinitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O6/c14-6-8-2-4-11(19-8)9-3-1-7(12(15)16)5-10(9)13(17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUSTYWLKFXBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.